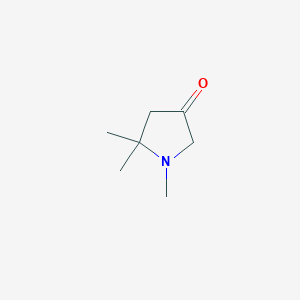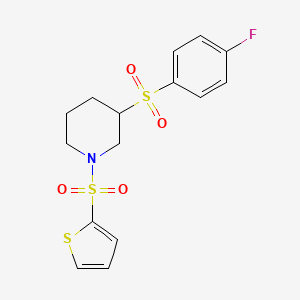
2,2-difluoro-2-(4-fluorophenoxy)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(4-fluorophenoxy)-N-(4-methoxyphenyl)acetamide (DFMPA) is a synthetic compound that has been studied for its potential as a therapeutic agent. It is a member of the class of compounds known as acetamides, which are used in many pharmaceutical and industrial applications. DFMPA has been studied for its potential to act as an anti-inflammatory and analgesic agent, as well as its ability to reduce the toxicity of other drugs. Additionally, DFMPA has been studied for its ability to inhibit the growth of certain bacteria and fungi.
Wissenschaftliche Forschungsanwendungen
Fluorination and Synthesis
2,2-Difluoro-2-(4-fluorophenoxy)-N-(4-methoxyphenyl)acetamide has been explored in the context of fluorination and synthesis. Studies have shown its utility in generating fluorinated compounds through processes like electrochemical silylation and as precursors in the synthesis of complex structures. For instance, difluoro(trimethylsilyl)acetamides, prepared from chlorodifluoroacetamides by electrochemical silylation, serve as precursors to 3,3-difluoroazetidinones, highlighting alternative routes to fluorinated cyclic compounds (Bordeau, Frébault, Gobet, & Picard, 2006).
Radioligand Development
The compound's derivatives have been valuable in the development of radioligands for positron emission tomography (PET) imaging. Radiosynthesis of novel ligands such as [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, exemplifies its role in advancing diagnostic imaging techniques (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Herbicidal Activity
Its structural framework has been utilized to design and synthesize derivatives with significant herbicidal activities. Research into N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides shows potential for agricultural applications, with some compounds displaying effective weed control at low dosages (Wu, Sun, Huang, Mo, Wang, Li, Ren, Hu, He, & Yin, 2011).
Photoreactions in Drug Studies
Although the specific compound this compound itself may not have been directly studied for these applications, related fluorinated compounds like flutamide have been investigated for their photoreactions, which could suggest potential research pathways for studying photostability and photoinduced reactions of similar compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Eigenschaften
IUPAC Name |
2,2-difluoro-2-(4-fluorophenoxy)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-12-8-4-11(5-9-12)19-14(20)15(17,18)22-13-6-2-10(16)3-7-13/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXOBRISGLYAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(OC2=CC=C(C=C2)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2842055.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2842062.png)

![Methyl 3-[(2-{[2-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2842069.png)
![6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol](/img/structure/B2842070.png)
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2842071.png)